

Application Notes & Protocols: In Vivo Administration of AOH1160 in SCID Mice

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **AOH1160** is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair.[1][2][3] It selectively targets a cancer-associated isoform of PCNA (caPCNA), which is broadly expressed in tumor tissues but not significantly in non-malignant cells.[3][4] The mechanism of action involves interference with DNA replication and disruption of homologous recombination-mediated DNA repair, which leads to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis in cancer cells.[1][3][5] Preclinical studies have demonstrated that **AOH1160** is orally bioavailable and can suppress tumor growth in xenograft models without causing significant toxicity.[1][3]

Data Presentation

The following tables summarize the quantitative data from in vivo studies of **AOH1160** in SCID mice.

Table 1: Dosing, Schedule, and Toxicity in Xenograft Models



Parameter	Details	Reference	
Animal Model	ES1e/SCID mice (deficient in carboxylesterase ES-1)	[1][6]	
Tumor Cell Lines	Neuroblastoma (SK-N-AS, SK- N-BE2(c)), Breast Cancer, Small Cell Lung Cancer		
Therapeutic Dose	40 mg/kg	[1][5][6]	
Administration	Oral gavage (PO), once daily	[1][6]	
Observed Efficacy	Significantly reduced tumor burden compared to vehicle control	[1][5]	
Toxicity (40 mg/kg)	No significant weight loss or mortality observed	[1][5][6]	
Toxicity Study Dose	Up to 100 mg/kg, once daily for two weeks	[1][5]	
Toxicity (100 mg/kg)	No significant toxicity observed [1][5]		

Table 2: Pharmacokinetic Properties of AOH1160 in ES1e/SCID Mice

Parameter	Value	Conditions	Reference
Dose	40 mg/kg	Single oral administration	[1]
Bioavailability	Orally available	N/A	[1][3]
Half-life (t1/2)	~3.5 hours	Plasma concentration measurement	[1]
Peak Concentration (CMAX)	Data available in referenced figure	Plasma concentration measurement	[1]

Experimental Protocols



AOH1160 Dosing Solution Preparation

This protocol describes the preparation of the **AOH1160** dosing solution for oral administration in mice.

Materials:

- AOH1160 compound
- Kolliphor HS 15
- Poloxamer 407
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
- Drinking water (sterile)
- Nitrogen gas source

Procedure:

- To prepare the vehicle, combine Kolliphor HS 15 (383.57 mg), Poloxamer 407 (56.43 mg),
 BHA (1 mg), BHT (0.25 mg), and Propyl Gallate (2 mg).[1]
- To create the stock solution, dissolve **AOH1160** (10 mg) into the vehicle under a continuous flush of nitrogen gas at 60°C.[1]
- For each dosing, prepare the final formulation immediately before use. Dilute the stock solution with drinking water and additional vehicle to a final concentration of 4 mg/mL
 AOH1160 in a 1:1 mixture of water and vehicle.[1]

Xenograft Tumor Model and In Vivo Efficacy Study

This protocol outlines the procedure for establishing xenograft tumors in SCID mice and evaluating the in vivo efficacy of **AOH1160**.



Animal Model:

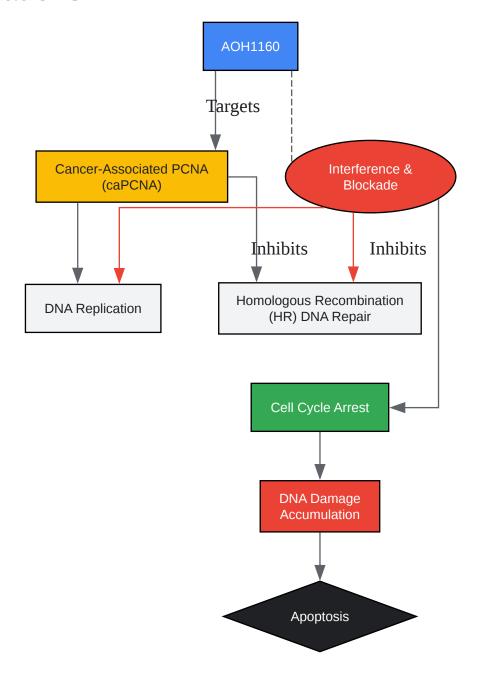
• ES1e/SCID mice are required due to the sensitivity of **AOH1160** to cleavage by the carboxyl esterase ES-1, which is highly expressed in standard rodent blood but absent in this strain. [1][6]

Procedure:

- Cell Preparation: Culture human cancer cells (e.g., neuroblastoma, breast, or small cell lung cancer) under standard conditions. Harvest cells and resuspend them in an appropriate medium (e.g., with Matrigel).
- Tumor Implantation: Subcutaneously inject 0.1 mL of the suspended cells into the right flank of each ES1e/SCID mouse.[6]
- Group Assignment: On the fifth day following tumor cell injection, randomly divide the mice into a control group and a treatment group.[6]
- Drug Administration:
 - Treatment Group: Administer AOH1160 at 40 mg/kg via oral gavage once daily.
 - Control Group: Administer an equivalent volume of the vehicle using the same method and schedule.[6]
- Monitoring:
 - Monitor the mice twice weekly for any signs of toxicity or adverse side effects.
 - Measure the body weight of each animal at each monitoring session as an indicator of compound toxicity.[6]
 - Measure tumor dimensions with a caliper to calculate tumor volume (e.g., Volume = 0.5 x Length x Width2).
- Study Endpoint: Continue the experiment for the predetermined duration or until tumors in the control group reach a specified size. Euthanize animals and harvest tumors for further analysis.



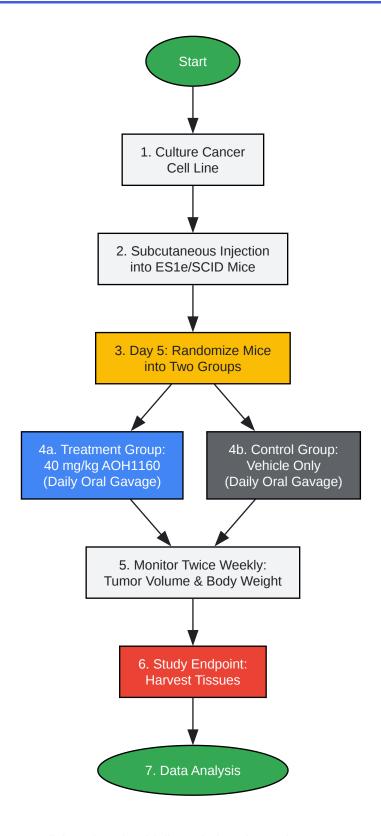
Visualizations



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Caption: **AOH1160** Mechanism of Action.





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Caption: Experimental Workflow for In Vivo Studies.



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